
N-Me-Thr-OMe.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-L-threonine methyl ester hydrochloride, commonly referred to as N-Me-Thr-OMe.HCl, is an organic compound with the molecular formula C6H13NO3. It is a derivative of threonine, an essential amino acid, and is often used in the synthesis of peptides and other organic compounds. This compound is known for its role in various biochemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-L-threonine methyl ester hydrochloride can be synthesized through the reaction of N-methyl-L-threonine with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of the carboxyl group of threonine with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-L-threonine methyl ester hydrochloride may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-L-threonine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols .
Applications De Recherche Scientifique
N-Methyl-L-threonine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a precursor in the study of enzyme-substrate interactions and protein synthesis.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Mécanisme D'action
The mechanism of action of N-Methyl-L-threonine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways. The ester and methyl groups in the compound play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-L-serine methyl ester hydrochloride
- N-Methyl-L-alanine methyl ester hydrochloride
- N-Methyl-L-valine methyl ester hydrochloride
Uniqueness
N-Methyl-L-threonine methyl ester hydrochloride is unique due to the presence of both a hydroxyl group and a methyl ester group in its structure. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C6H14ClNO3 |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
methyl (2S,3R)-3-hydroxy-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(8)5(7-2)6(9)10-3;/h4-5,7-8H,1-3H3;1H/t4-,5+;/m1./s1 |
Clé InChI |
GSJUJOLNAGXODU-JBUOLDKXSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)OC)NC)O.Cl |
SMILES canonique |
CC(C(C(=O)OC)NC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


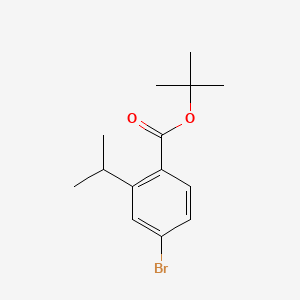
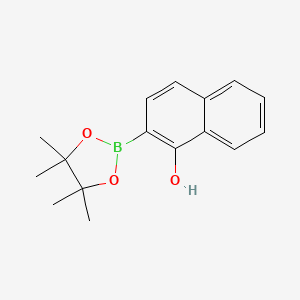
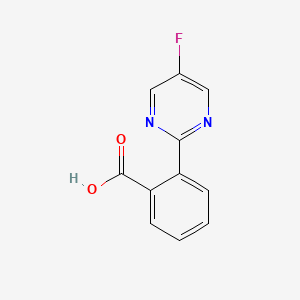
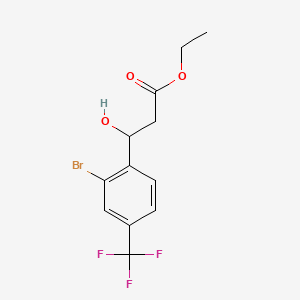
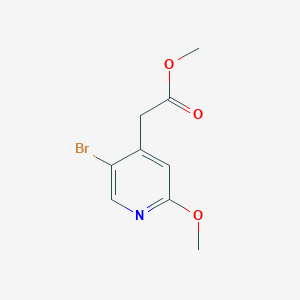

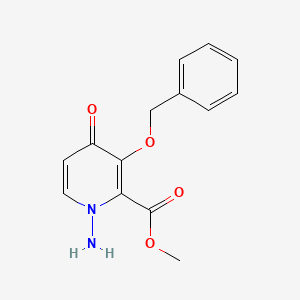
![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)

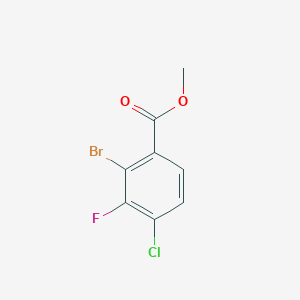
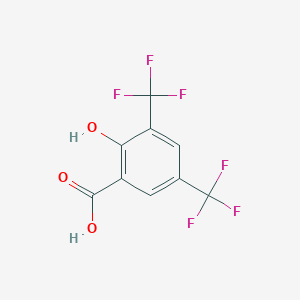
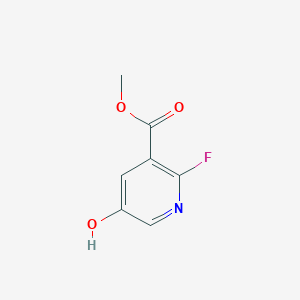
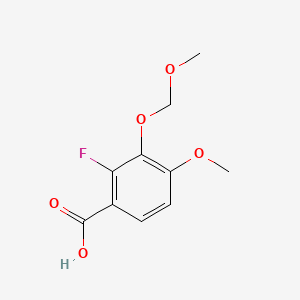
![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
